[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid
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Description
“[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid” is a chemical compound with the molecular formula C14H12N4O3S and a molecular weight of 316.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C14H12N4O3S . Detailed structural analysis such as bond lengths and angles are not provided in the search results.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 225.64°C and a predicted boiling point of 627.5°C at 760 mmHg . The density is predicted to be 1.5 g/cm3 . The refractive index is predicted to be n20D 1.73 . The pKa values are predicted to be pKa: 2.99 and pKb: 0.72 .
Scientific Research Applications
Synthesis and Predicted Biological Activity
A study conducted by Danylchenko, Drushlyak, and Kovalenko (2016) focused on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, including compounds similar to (4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid. They used computer prediction to identify potential biological activities, suggesting that these compounds may have antineurotic properties, potentially useful in treating male reproductive and erectile dysfunction. The compounds were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Anticancer Activity
Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally related to the queried compound, to explore their anticancer properties. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential as anticancer agents (Reddy et al., 2015).
Synthesis and Antibacterial Evaluation
Gineinah (2001) synthesized a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating elements like 1,2,4-triazolo[4,3-c]quinazoline. The study focused on their synthesis and antibacterial evaluation, highlighting potential uses in combating bacterial infections (Gineinah, 2001).
Synthesis and Biological Evaluation
Havaldar and Patil (2008) conducted a study on the synthesis of triazole derivatives, including compounds similar to the queried chemical. They investigated the biological activity of these compounds, adding to the understanding of their potential applications in medical science (Havaldar & Patil, 2008).
Synthesis and Antioxidant Activity
Belenichev et al. (2018) synthesized derivatives of 2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid and analyzed their antioxidant activity in models of nitrosative stress. This study provides insights into the potential therapeutic applications of these compounds in conditions involving oxidative stress (Belenichev et al., 2018).
Properties
IUPAC Name |
2-[(5-oxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-2-7-17-12(21)9-5-3-4-6-10(9)18-13(17)15-16-14(18)22-8-11(19)20/h2-6H,1,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPZIJNQRWNEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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